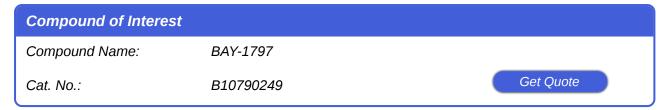


Cross-Validation of BAY-1797 Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of **BAY-1797**, a potent and selective P2X4 receptor antagonist, across various cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to BAY-1797

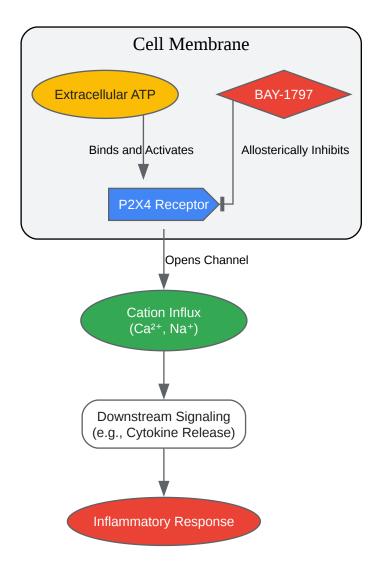
BAY-1797, chemically known as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a selective antagonist of the P2X4 receptor.[1][2] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in immune and inflammatory responses like macrophages, microglia, monocytes, and mast cells.[3][4] Activation of the P2X4 receptor leads to the release of pro-inflammatory cytokines and prostaglandins.[3] Consequently, as a P2X4 antagonist, BAY-1797 has demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models, making it a compound of interest for chronic inflammation and neuropathic pain.[3][4] However, its development was halted due to its effects on CYP3A4 induction.[1]

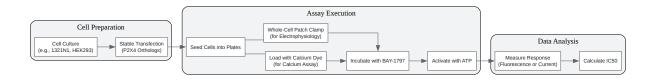
Mechanism of Action and Signaling Pathway

BAY-1797 functions as an allosteric inhibitor of the P2X4 receptor.[5] It binds to a site on the receptor that is distinct from the ATP binding site. This binding event prevents the conformational changes required for channel activation, thereby blocking the influx of cations



(primarily Ca2+ and Na+) that would typically occur upon ATP binding. The inhibition of this ion influx subsequently blocks the downstream signaling cascades that lead to inflammatory responses.





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